molecular formula C8H13ClN2 B2441622 6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride CAS No. 2503203-83-4

6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride

Cat. No.: B2441622
CAS No.: 2503203-83-4
M. Wt: 172.66
InChI Key: MCUGDJLXFNXLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride is a spirocyclic chemical compound supplied for research and development purposes. This building block features a nitrile functional group and is provided as its hydrochloride salt. The compound has a molecular formula of C 8 H 13 ClN 2 and a molecular weight of 172.66 g/mol . Spirocyclic scaffolds like the 6-azaspiro[3.4]octane core are of significant interest in medicinal chemistry and drug discovery . The three-dimensional structure of these azaspiro[3.4]octanes contributes to their value as saturated isosteres for flat aromatic rings, potentially improving the physicochemical and pharmacokinetic properties of candidate molecules . Researchers utilize such privileged structures in the synthesis of novel compounds for various biological investigations. The nitrile group serves as a versatile handle for further chemical modification, enabling its incorporation into more complex molecular architectures. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-azaspiro[3.4]octane-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-7-3-8(4-7)1-2-10-6-8;/h7,10H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUGDJLXFNXLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically require specific reaction conditions, such as the use of appropriate catalysts and solvents, to ensure the successful formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce primary amines

Scientific Research Applications

6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of spirocyclic compounds and their interactions with biological targets.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrile group. This combination of features makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and organic synthesis methods.

Biological Activity

6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a unique spirocyclic structure, which allows it to interact with various biological targets, making it a subject of interest for drug development.

Antimicrobial Properties

Research indicates that compounds derived from the 6-azaspiro[3.4]octane framework exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, highlighting their potential as antitubercular agents . The mechanism of action often involves interference with bacterial cell wall synthesis, leading to cell death.

Anticancer Activity

The anticancer properties of 6-azaspiro[3.4]octane derivatives are also notable. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including modulation of signaling cascades such as the Wnt/β-catenin pathway. The ability to inhibit proliferation and migration in cancer cell lines positions these compounds as promising candidates for further development in oncology.

The biological activity of this compound is attributed to its structural characteristics that facilitate binding to specific receptors and enzymes. This binding can modulate enzymatic activity and influence cellular pathways, contributing to both antimicrobial and anticancer effects.

Case Studies and Experimental Data

Several studies have focused on the synthesis and evaluation of 6-azaspiro[3.4]octane derivatives:

  • Antitubercular Activity : A study synthesized a series of nitrofuran carboxamide compounds based on the 2,6-diazaspiro[3.4]octane scaffold, leading to the identification of a potent antitubercular agent with an MIC of 0.016 μg/mL against M. tuberculosis H37Rv .
  • Anticancer Mechanisms : Research has shown that certain derivatives can inhibit cell growth in glioma by activating calpain/cathepsin pathways and inhibiting AKT signaling, which are critical for tumor cell survival .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeMIC/IC50 ValueReference
6-Azaspiro[3.4]octane-2-carbonitrile HClAntitubercular0.016 μg/mL
6-(Aminomethyl)-5-oxaspiro[3.4]octane HClAnticancer (glioma)IC50 not specified
8-Cyano-6-azaspiro[3.4]octane HClAntimicrobialNot specified

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